2-Chlorocyclohept-1-enecarbonyl chloride
Description
2-Chlorocyclohept-1-enecarbonyl chloride (CAS: [hypothetical]) is a highly reactive organochlorine compound characterized by a seven-membered cycloheptene ring substituted with a chlorine atom at the 2-position and a carbonyl chloride functional group. Its structure confers unique reactivity due to the interplay of ring strain, electron-withdrawing effects from the chlorine and carbonyl groups, and the electrophilic nature of the acyl chloride moiety. This compound is primarily utilized in synthetic organic chemistry as an acylating agent or intermediate in the synthesis of complex heterocycles and pharmaceuticals. Its instability in aqueous environments and propensity for hydrolysis necessitate careful handling under anhydrous conditions.
Properties
CAS No. |
35582-49-1 |
|---|---|
Molecular Formula |
C8H10Cl2O |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-chlorocycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c9-7-5-3-1-2-4-6(7)8(10)11/h1-5H2 |
InChI Key |
MZXCHNRYVMOCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-Chlorocyclohept-1-enecarbonyl chloride can be contextualized by comparing it to analogous compounds, focusing on structural variations, physicochemical properties, and synthetic utility. Below is a detailed analysis:
Cycloheptenecarbonyl Chloride
- Structure : Lacks the chlorine substituent at the 2-position.
- Reactivity : Reduced electrophilicity compared to the chlorinated derivative due to the absence of the electron-withdrawing chlorine atom. Demonstrates slower reaction kinetics in Friedel-Crafts acylations .
- Stability : Less prone to ring-opening reactions owing to lower ring strain (absence of steric hindrance from chlorine).
2-Chlorocyclohex-1-enecarbonyl Chloride
- Structure : Six-membered cyclohexene ring with analogous substituents.
- Reactivity : Faster acylation rates in nucleophilic substitutions due to reduced ring strain and improved orbital overlap in the smaller ring .
- Thermal Stability : Higher decomposition temperature (e.g., 120°C vs. 95°C for the cycloheptene analog) due to reduced steric strain.
Chloroacetyl Chloride (ClCH₂COCl)
- Structure : Linear acyl chloride with a chlorine substituent on the alpha carbon.
- Reactivity : More electrophilic than cyclic analogs but lacks regioselectivity in cycloaddition reactions.
Physicochemical Properties and Data Table
Key properties of 2-Chlorocyclohept-1-enecarbonyl chloride and its analogs:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in THF) | Hydrolysis Half-Life (H₂O, 25°C) |
|---|---|---|---|---|
| 2-Chlorocyclohept-1-enecarbonyl chloride | 189.03 | 182–185 | Miscible | <5 minutes |
| Cycloheptenecarbonyl chloride | 154.61 | 165–168 | Miscible | ~30 minutes |
| 2-Chlorocyclohex-1-enecarbonyl chloride | 175.02 | 175–178 | Partially soluble | ~15 minutes |
| Chloroacetyl chloride | 112.94 | 105–107 | Reacts violently | <1 minute |
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